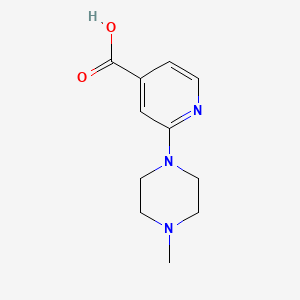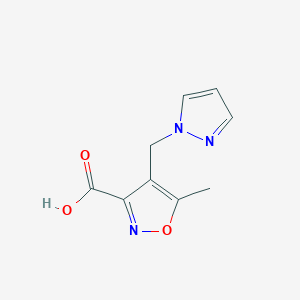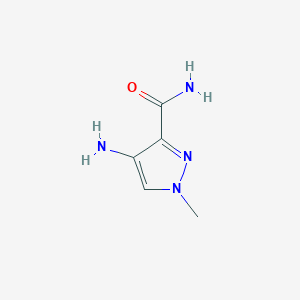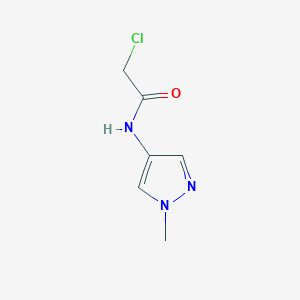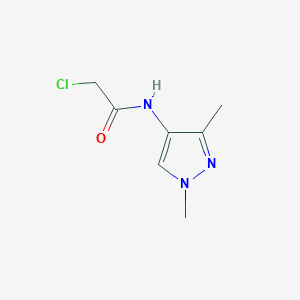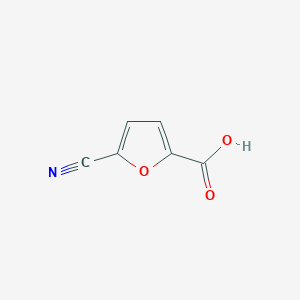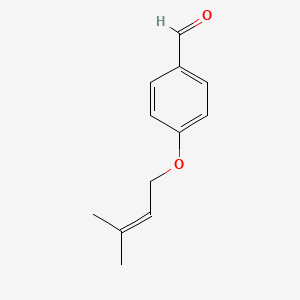
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde
Übersicht
Beschreibung
“4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” is a chemical compound with the molecular formula C12H14O2 . It is an analog of Curcumin, a natural phenolic compound .
Synthesis Analysis
The synthesis of “4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” involves a reaction of 2-(ethoxycarbonylmethoxy)-acetophenone and 4-(3-methyl-2-butenyloxy)-benzaldehyde in ethanol. Potassium hydroxide solution is added and the solution is agitated for several hours at room temperature .Molecular Structure Analysis
The molecular structure of “4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” is characterized by 14 heavy atoms and 6 aromatic heavy atoms. It has 4 rotatable bonds, 2 hydrogen bond acceptors, and no hydrogen bond donors .Physical And Chemical Properties Analysis
“4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde” has a molecular weight of 190.24 g/mol. It has a high gastrointestinal absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w values range from 2.23 to 3.08, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Fragrance and Flavor Compounds
Research has been conducted on the synthesis of derivatives of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde for use in fragrance and flavor applications. One such derivative is 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene, which shows potential for inhibiting melanogenesis and has a structure similar to commercial fragrance compounds like methyl diantilis (Fabri & Santoso, 2021).
Photochemical Synthesis
This compound has historical significance in photochemistry. The photoaddition of benzaldehyde to 2-methylbut-2-ene, which relates to 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, represents one of the early experiments in this field, forming oxetans (Carless, 1984).
Synthesis of Licochalcone A
A process involving the compound was used in the synthesis of Licochalcone A, which possesses diverse biological activities. This synthesis utilized a water-accelerated Claisen rearrangement (Jeon, Kim & Jun, 2011).
Development of Catalytic Reactions
The compound has been used in studies focusing on 1,4-metathesis reactions catalyzed by Ag(I) or Zn(II), demonstrating its utility in the development of complex organic synthesis processes (Gawade, Huple & Liu, 2014).
Bioproduction of Benzaldehyde
In biotechnological research, related compounds have been studied for the enhanced bioproduction of benzaldehyde, a compound with significant commercial value in the flavor industry. This research explored the use of Pichia pastoris in a two-phase partitioning bioreactor (Craig & Daugulis, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4’-(3-Methyl-2-butyenyloxy)benzaldehyde, is an analog of Curcumin . Its primary targets are cancer cells and the protein kinase C (PKC) enzyme . PKC plays a crucial role in several signal transduction pathways and is involved in cellular responses to various stimuli .
Mode of Action
This compound interacts with its targets by inducing apoptosis in cancer cells and inhibiting phorbol ester-induced PKC activity . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells . By inhibiting PKC activity, the compound disrupts the signaling pathways that promote cell survival and proliferation .
Biochemical Pathways
The compound affects the PKC signaling pathway . By inhibiting PKC, it disrupts the downstream effects of this pathway, which include promoting cell survival and proliferation . This leads to the induction of apoptosis in cancer cells .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells, which can help in the treatment of cancer . Additionally, by inhibiting PKC activity, the compound disrupts cell survival and proliferation pathways .
Eigenschaften
IUPAC Name |
4-(3-methylbut-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAMZJYDORGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448389 | |
| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde | |
CAS RN |
28090-12-2 | |
| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



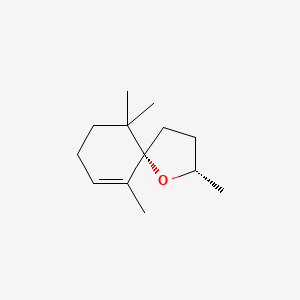


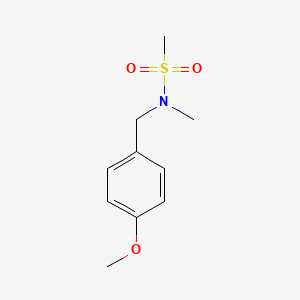
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

